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Compound of Interest

Compound Name: 4-ethylhexanal

Cat. No.: B6588603

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and development, a thorough understanding of a molecule's
physicochemical properties is paramount for predicting its behavior, potential applications, and
safety profile. This guide provides a comparative analysis of experimentally determined
properties of 4-ethylhexanal against the predictive power of modern computational modeling
techniques. By juxtaposing hard experimental data with the theoretical approaches of
computational chemistry, we aim to offer a comprehensive overview for researchers and drug
development professionals.

Data Presentation: 4-Ethylhexanal and its Isomer

The following tables summarize the available experimental and computed physicochemical
properties for 4-ethylhexanal and its close isomer, 2-ethylhexanal. The inclusion of 2-
ethylhexanal, for which more extensive experimental data is available, serves as a valuable
reference for evaluating the potential accuracy of computational models for this class of
branched aldehydes.

Table 1: Physicochemical Properties of 4-Ethylhexanal
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Computational

Property Experimental Value Predicted Value
Model
(Typically not
Molecular Weight 128.21 g/mol - predicted, but used as

input)

- _ 163°C at 760
Boiling Point

Various QSPR/QSPR

models can be

Data not available in

mmHg[1] ) literature
applied.[2][3][4]
DFT or molecular ] ]
) ) ] ] Data not available in
Density 0.809 g/cm?3[1] dynamics simulations ]
literature
can be used.
) QSPR models can be Data not available in
Refractive Index 1.41]1] _
developed. literature
] QSPR models can be Data not available in
Flash Point 46.2°C[1] )
developed. literature
Molecular dynamics or
advanced QSPR Data not available in
Vapor Pressure 2.11 mmHg at 25°C[1] )
models can be used. literature

[5]

Table 2: Physicochemical Properties of 2-Ethylhexanal (Isomer for Comparison)
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. Computational .
Property Experimental Value Predicted Value
Model

(Typically not
Molecular Weight 128.21 g/mol - predicted, but used as
input)

Various QSPR/QSPR
Boiling Point 162-165 °C models can be
applied.[2][3][4]

Data not available in

literature

DFT or molecular ] ]
. L _ Data not available in
Density 0.8195 g/mL dynamics simulations ]
literature
can be used.

) QSPR models can be Data not available in
Refractive Index 1.4155 )
developed. literature

_ Molecular dynamics or
Data available over a

advanced QSPR Data not available in
Vapor Pressure range of )
models can be used. literature
temperatures[6][7][8] 5]

Experimental Protocols

The experimental values cited in this guide are determined through standardized and rigorously
validated methodologies. Below are summaries of the key experimental protocols relevant to
the properties of 4-ethylhexanal.

Boiling Point Determination (OECD 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the
surrounding atmospheric pressure. The OECD Test Guideline 103 describes several methods
for this determination, including:

» Ebulliometer Method: This method involves measuring the boiling point by directly observing
the temperature of the vapor-liquid equilibrium.
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e Dynamic Method: In this approach, the boiling point is determined by measuring the vapor
pressure of the substance at different temperatures and extrapolating to standard
atmospheric pressure.

« Distillation Method: This involves distilling the substance and recording the temperature at
which the liquid boils under atmospheric pressure.[9][10][11][12]

For a substance like 4-ethylhexanal, a simple distillation or a dynamic method would be
appropriate to obtain a precise boiling point.[13]

Density Measurement (OECD 109)

The density of a liquid is its mass per unit volume. OECD Guideline 109 outlines several
techniques for accurate density measurement:

o Hydrometer: A weighted, graduated float is immersed in the liquid, and the density is read
from the calibrated stem at the point where the liquid surface meets it. This method is
suitable for liquids with a dynamic viscosity not exceeding 5 Pa:-s.

o Hydrostatic Balance: The density is calculated from the difference in the weight of a solid of
known volume when weighed in air and then submerged in the test liquid.

o Oscillating Densimeter: A U-shaped tube is filled with the liquid and subjected to oscillation.
The density is determined from the change in the resonant frequency of the tube.[14][15][16]
[17]

Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable
mixture in air. The ASTM D93 standard test method, using a Pensky-Martens closed-cup tester,
is a widely accepted protocol.[1][18][19][20][21]

The procedure involves heating the sample in a closed cup at a controlled rate while stirring.
An ignition source is periodically introduced into the vapor space above the liquid. The flash
point is the temperature at which a flash is observed.[19][21]

Computational Modeling Approaches

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.oecd.org/en/publications/test-no-103-boiling-point_9789264069541-en.html
https://lcslaboratory.com/boiling-point-laboratory-test-for-msds-development/
https://search.library.doc.gov/discovery/fulldisplay?vid=01USDOC_INST%3A01USDOC&docid=alma991000320680804716&lang=en&context=L&adaptor=Local%20Search%20Engine
https://www.oecd.org/en/publications/1995/07/test-no-103-boiling-point_g1gh28cb.html
https://www.benchchem.com/product/b6588603?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.2B%3A_Step-by-Step_Procedures_for_Boiling_Point_Determination
https://www.acri.gov.tw/Uploads/Item/912bbde5-99e6-41f5-b85e-7997819b8fbd.pdf
https://www.analytice.com/en/oecd-n109-density-of-liquids-and-solids/
https://www.oecd.org/en/publications/test-no-109-density-of-liquids-and-solids_9789264123298-en.html
https://www.oecd.org/en/publications/2012/10/test-no-109-density-of-liquids-and-solids_g1g23b28.html
https://jjkellercompliancenetwork.com/regsense/astm-d93-standard-test-methods-for-flash-point-by-pensky-martens-closed-cup-tester
https://precisionlubrication.com/articles/flash-point-testing/
https://ayalytical.com/methods/astm-d93/
https://store.astm.org/d0093-20.html
https://blog.ansi.org/ansi/flash-point-pensky-martens-closed-cup-astm-d93/
https://ayalytical.com/methods/astm-d93/
https://blog.ansi.org/ansi/flash-point-pensky-martens-closed-cup-astm-d93/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6588603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

While specific computational predictions for 4-ethylhexanal's physicochemical properties are
not readily available in the literature, several powerful computational methods can be employed
to generate such data. These models are broadly categorized as follows:

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical and machine learning-based approaches that correlate the
structural features of molecules with their physicochemical properties.[22] These models are
trained on large datasets of compounds with known properties to derive mathematical
relationships.

o Workflow:
o A dataset of diverse molecules with experimentally determined properties is compiled.

o Molecular descriptors, which are numerical representations of the chemical structure, are
calculated for each molecule.

o Statistical methods, such as multiple linear regression or machine learning algorithms, are
used to build a model that links the descriptors to the property of interest.

o The model is then validated using an external set of compounds to assess its predictive
accuracy.

For 4-ethylhexanal, a QSPR model could predict properties like boiling point and refractive
index based on its structural descriptors.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of
atoms, molecules, and condensed matter.[23] It can be used to predict a wide range of
properties from first principles.

e Application:

o Geometry Optimization: DFT can determine the most stable three-dimensional
conformation of 4-ethylhexanal.
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o Property Calculation: From the optimized geometry and electronic structure, properties
such as density, polarizability (related to refractive index), and vibrational frequencies can
be calculated.[24][25][26] DFT calculations can be computationally intensive, especially for

larger molecules.[27]

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of atoms and molecules over
time. By simulating the interactions of a large number of molecules, MD can predict
macroscopic properties.

o Methodology:
o A simulation box containing multiple molecules of 4-ethylhexanal is created.
o The forces between the molecules are calculated based on a chosen force field.

o Newton's equations of motion are solved to simulate the movement of each atom over a

series of small time steps.

o By averaging the properties of the system over the simulation time, macroscopic
properties like density, viscosity, and vapor pressure can be determined.

Mandatory Visualizations
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Workflow: Comparison of Experimental and Computational Data
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Caption: A flowchart illustrating the parallel workflows for obtaining experimental and

computational data for 4-ethylhexanal properties, leading to a comparative analysis and model
validation.
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Caption: A diagram showing the logical relationships between different computational modeling
approaches for predicting physicochemical properties from a molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b6588603?utm_src=pdf-body-img
https://www.benchchem.com/product/b6588603?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6588603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

1. Federal & State Regulations | ASTM D93 Standard test methods for flash point by Pensky-
Martens closed cup tester | J. J. Keller® Compliance Network
[ijkellercompliancenetwork.com]

2. Prediction of boiling points and critical temperatures of industrially important organic
compounds from molecular structure | Semantic Scholar [semanticscholar.org]

3. discovery.researcher.life [discovery.researcher.life]

4. Prediction of Normal Boiling Points of Hydrocarbons from Molecular Structure | Semantic
Scholar [semanticscholar.org]

5. chemrxiv.org [chemrxiv.org]

6. Vapor pressure data for ethyl-2-methylbutyrate, hexanal and (E)-2-hexenal at a pressure
range of (25 to 190) kPa [inis.iaea.org]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. oecd.org [oecd.org]

10. Icslaboratory.com [lcslaboratory.com]

11. search.library.doc.gov [search.library.doc.gov]

12. oecd.org [oecd.org]

13. chem.libretexts.org [chem.libretexts.org]

14. acri.gov.tw [acri.gov.tw]

15. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
16. oecd.org [oecd.org]

17. oecd.org [oecd.org]

18. precisionlubrication.com [precisionlubrication.com]

19. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
20. store.astm.org [store.astm.org]

21. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog
[blog.ansi.org]

22. biointerfaceresearch.com [biointerfaceresearch.com]
23. scispace.com [scispace.com]

24. DFT calculations for structural prediction and applications of intercalated lamellar
compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://jjkellercompliancenetwork.com/regsense/astm-d93-standard-test-methods-for-flash-point-by-pensky-martens-closed-cup-tester
https://jjkellercompliancenetwork.com/regsense/astm-d93-standard-test-methods-for-flash-point-by-pensky-martens-closed-cup-tester
https://jjkellercompliancenetwork.com/regsense/astm-d93-standard-test-methods-for-flash-point-by-pensky-martens-closed-cup-tester
https://www.semanticscholar.org/paper/Prediction-of-boiling-points-and-critical-of-from-Egolf-Wessel/a6702524ab8c1cdba1c9326768772f9bc89f9160
https://www.semanticscholar.org/paper/Prediction-of-boiling-points-and-critical-of-from-Egolf-Wessel/a6702524ab8c1cdba1c9326768772f9bc89f9160
https://discovery.researcher.life/article/prediction-of-the-normal-boiling-points-of-organic-compounds-from-molecular-structures-with-a-computational-neural-network-model/de4b16ea4eeb35b0a4b8aa97beba0bf8
https://www.semanticscholar.org/paper/Prediction-of-Normal-Boiling-Points-of-Hydrocarbons-Wessel-Jurs/0395449defb57a8513b1488e148a8faec6aa94a2
https://www.semanticscholar.org/paper/Prediction-of-Normal-Boiling-Points-of-Hydrocarbons-Wessel-Jurs/0395449defb57a8513b1488e148a8faec6aa94a2
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/675a7a387be152b1d0b440de/original/advancing-vapor-pressure-prediction-a-machine-learning-approach-with-directed-message-passing-neural-networks.pdf
https://inis.iaea.org/records/td2vn-e2p34
https://inis.iaea.org/records/td2vn-e2p34
https://www.researchgate.net/publication/261838923_Vapor_pressure_data_for_ethyl-2-methylbutyrate_hexanal_and_E-2-hexenal_at_a_pressure_range_of_25_to_190_kPa
https://www.researchgate.net/publication/231536317_Vapor_Pressures_of_Hexanal_2-Methylcyclohexanone_and_2-Cyclohexen-1-one
https://www.oecd.org/en/publications/test-no-103-boiling-point_9789264069541-en.html
https://lcslaboratory.com/boiling-point-laboratory-test-for-msds-development/
https://search.library.doc.gov/discovery/fulldisplay?vid=01USDOC_INST%3A01USDOC&docid=alma991000320680804716&lang=en&context=L&adaptor=Local%20Search%20Engine
https://www.oecd.org/en/publications/1995/07/test-no-103-boiling-point_g1gh28cb.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.2B%3A_Step-by-Step_Procedures_for_Boiling_Point_Determination
https://www.acri.gov.tw/Uploads/Item/912bbde5-99e6-41f5-b85e-7997819b8fbd.pdf
https://www.analytice.com/en/oecd-n109-density-of-liquids-and-solids/
https://www.oecd.org/en/publications/test-no-109-density-of-liquids-and-solids_9789264123298-en.html
https://www.oecd.org/en/publications/2012/10/test-no-109-density-of-liquids-and-solids_g1g23b28.html
https://precisionlubrication.com/articles/flash-point-testing/
https://ayalytical.com/methods/astm-d93/
https://store.astm.org/d0093-20.html
https://blog.ansi.org/ansi/flash-point-pensky-martens-closed-cup-astm-d93/
https://blog.ansi.org/ansi/flash-point-pensky-martens-closed-cup-astm-d93/
https://biointerfaceresearch.com/wp-content/uploads/2021/08/20695837123.30903105.pdf
https://scispace.com/pdf/density-functional-theory-predictions-of-the-mechanical-31rymr9owt.pdf
https://pubs.rsc.org/en/content/articlelanding/2018/dt/c7dt03730a
https://pubs.rsc.org/en/content/articlelanding/2018/dt/c7dt03730a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6588603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 25. youtube.com [youtube.com]
e 26. researchgate.net [researchgate.net]
e 27.researchgate.net [researchgate.net]

 To cite this document: BenchChem. [A Comparative Guide: Experimental Data vs.
Computational Modeling of 4-Ethylhexanal Properties]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b6588603#computational-modeling-of-4-
ethylhexanal-properties-vs-experimental-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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